molecular formula C19H21N3O2 B2722817 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(m-tolyl)urea CAS No. 922992-11-8

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(m-tolyl)urea

Cat. No.: B2722817
CAS No.: 922992-11-8
M. Wt: 323.396
InChI Key: UXGNVOVFQGJAOK-UHFFFAOYSA-N
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Description

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(m-tolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of an indole moiety, a methoxyethyl group, and a tolyl group

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

Preparation Methods

The synthesis of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(m-tolyl)urea typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the indole derivative and the tolyl isocyanate.

    Reaction Conditions: The indole derivative is reacted with the tolyl isocyanate in the presence of a suitable base, such as triethylamine, under an inert atmosphere. The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran.

    Purification: The resulting product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.

Chemical Reactions Analysis

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(m-tolyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the indole moiety, using electrophilic or nucleophilic reagents. Common reagents include halogens, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(m-tolyl)urea can be compared with other similar compounds, such as:

    1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-phenylurea: This compound has a phenyl group instead of a tolyl group, which may result in different chemical and biological properties.

    1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(p-tolyl)urea: This compound has a para-tolyl group instead of a meta-tolyl group, which may affect its reactivity and interactions.

    1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(m-chlorophenyl)urea: This compound has a chlorophenyl group, which introduces a halogen atom and may influence its chemical behavior.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[1-(2-methoxyethyl)indol-3-yl]-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-14-6-5-7-15(12-14)20-19(23)21-17-13-22(10-11-24-2)18-9-4-3-8-16(17)18/h3-9,12-13H,10-11H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGNVOVFQGJAOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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